

Characterization and Solid-State Profiling of 2'-Chloroacetoacetanilide (AAOCA)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2'-Chloroacetoacetanilide

CAS No.: 93-70-9

Cat. No.: B1583483

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CAS No: 93-70-9 Synonyms:

-(2-Chlorophenyl)-3-oxobutanamide; Acetoacet-o-chloroanilide Molecular Formula:

[1][2][3][4]

Executive Summary & Structural Context

2'-Chloroacetoacetanilide (AAOCA) is a critical organic intermediate, primarily utilized as a coupling component in the synthesis of azo pigments (e.g., Pigment Yellow 3, 63, and 64) and select agrochemicals.[5] Unlike its unsubstituted parent acetoacetanilide, the introduction of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance and electronic withdrawal effects. These structural nuances dictate its solid-state packing, solubility thermodynamics, and reactivity profiles.

This guide provides a rigorous technical analysis of AAOCA, moving beyond basic datasheets to explore the physicochemical causality required for high-precision research and drug/pigment development.

Fundamental Physicochemical Attributes

The following data represents the baseline specification for high-purity (>99.0%) technical grade AAOCA.

Property	Value / Range	Technical Note
Physical State	White to off-white crystalline powder	Color degradation (yellowing) indicates oxidation or amine impurities.
Melting Point	103°C – 107°C	Sharp endotherm. Broadening >2°C suggests solvent inclusion or synthesis byproducts.
Density	~1.192 g/cm ³	Solid state density.[3][5]
Boiling Point	Decomposes >220°C	Theoretical BP is ~303°C, but thermal instability precludes distillation at atmospheric pressure.
Flash Point	~176°C	Open cup.
LogP (Octanol/Water)	~1.32	Indicates moderate lipophilicity; bioaccumulation potential is low.
pKa	~10.87 (Predicted)	The methylene protons between the carbonyls are acidic (active methylene).

Solid-State Physics & Tautomerism

Keto-Enol Tautomerism

AAOCA does not exist as a static structure. In solution and even in the solid state, it undergoes tautomerism between the diketo form and the cis-enol form.

- Diketo Form: Favored in polar aprotic solvents.
- Cis-Enol Form: Stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl. The ortho-chloro substituent enhances this stabilization by forcing the amide bond out of planarity with the phenyl ring, affecting crystal packing energy.

Thermal Stability Profile

Thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for handling validation.

- DSC Profile: Expect a sharp endothermic peak at 103–107°C (Melting).
- TGA Profile: The molecule is thermally labile. Significant weight loss (decomposition) typically begins >200°C.[6]
 - Mechanism:[4][7] Thermal cleavage often releases diketene and 2-chloroaniline, both of which are toxic.[2] Processing temperatures must never exceed 150°C.

Solubility & Solution Thermodynamics[8]

Understanding the solubility landscape is vital for recrystallization (purification) and reaction solvent selection.

Solvent Class	Solubility	Thermodynamic Rationale
Water	Insoluble (<0.1 g/L)	Hydrophobic phenyl ring dominates; lack of sufficient H-bond donors to overcome lattice energy.
Lower Alcohols (MeOH, EtOH)	Soluble	Favorable dipole-dipole interactions; disrupts intermolecular H-bonding.
Toluene/Xylene	Moderately Soluble	Solubilizes the aromatic portion; often used for recrystallization to remove polar impurities.
Dilute Alkali (NaOH)	Soluble	Deprotonation of the active methylene group () forms a water-soluble enolate salt.

Analytical Protocols (Standardized)

Protocol: High-Performance Liquid Chromatography (HPLC)

To ensure purity >99.0%, a Reverse-Phase (RP-HPLC) method is required to separate AAOCA from its primary impurity, 2-chloroaniline (residual starting material).

- Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase:
 - Solvent A: Water (buffered to pH 4.0 with acetic acid to suppress enol ionization).
 - Solvent B: Acetonitrile (ACN).
 - Gradient: 60:40 (A:B) Isocratic or Gradient ramp to 20:80.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Strong absorption by the phenyl ring).
- Retention Logic: The polar 2-chloroaniline elutes earlier; the more lipophilic AAOCA elutes later.

Protocol: Melting Point Determination

- Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo or Buchi).
- Method:
 - Dry sample at 50°C under vacuum for 2 hours to remove occluded solvent.
 - Ramp temperature at 10°C/min until 90°C.
 - Critical Step: Reduce ramp to 1°C/min from 90°C to 110°C.
 - Record "Onset" (start of liquid phase) and "Clear Point" (complete liquefaction).

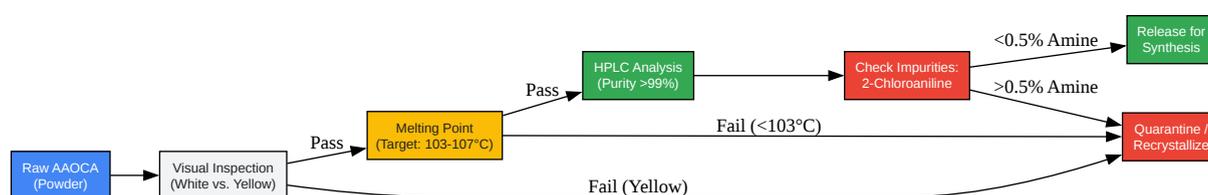
- Acceptance Criteria: Range

2°C (e.g., 104.5–106.0°C).

Visualization of Workflows

Diagram 1: Quality Control & Characterization Logic

This workflow illustrates the decision tree for validating incoming raw material (AAOCA) before use in synthesis.

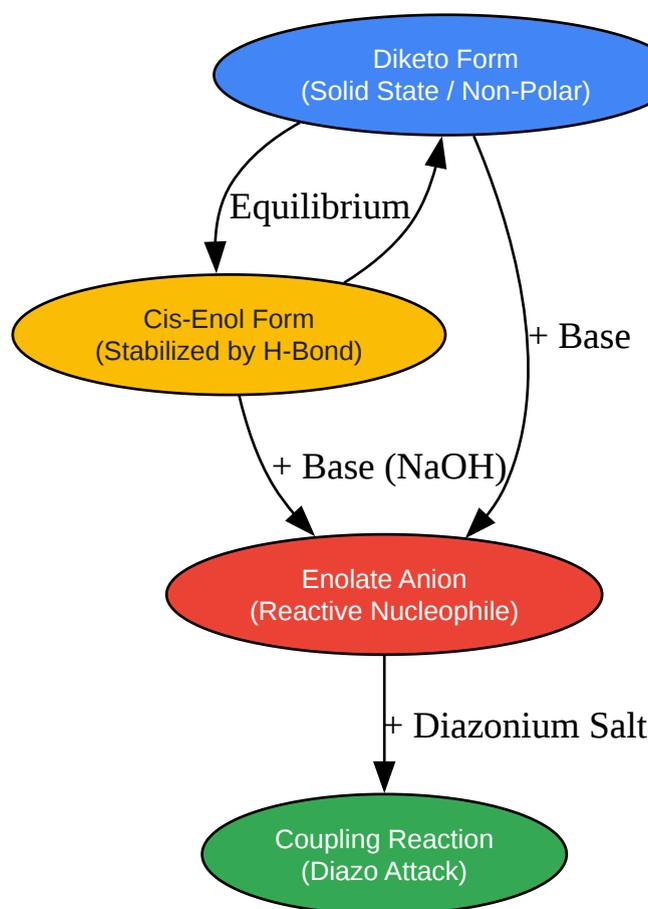


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Caption: Analytical decision tree for validating **2'-Chloroacetoacetanilide** purity prior to downstream application.

Diagram 2: Tautomeric Equilibrium & Reactivity

Understanding the active sites is crucial for drug/pigment synthesis.



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Caption: Mechanistic pathway showing the activation of AAOCA via base-catalyzed enolization for coupling reactions.

Handling and Stability (Safety)

- **Dust Explosion Hazard:** As a finely divided organic powder, AAOCA poses a dust explosion risk (Class St-1). Grounding of equipment is mandatory during transfer.
- **Hydrolysis Sensitivity:** The amide bond is susceptible to hydrolysis in strong acid or base at high temperatures, reverting to 2-chloroaniline. Store in cool, dry conditions away from moisture.[4]
- **PPE:** Standard lab coat, nitrile gloves, and N95 dust mask/respirator are required due to potential skin and eye irritation.

References

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